molecular formula C9H13N3O B12606569 N-[4-(Hydrazinylmethyl)phenyl]acetamide CAS No. 887596-59-0

N-[4-(Hydrazinylmethyl)phenyl]acetamide

Cat. No.: B12606569
CAS No.: 887596-59-0
M. Wt: 179.22 g/mol
InChI Key: SYIJVKDVNSLCFG-UHFFFAOYSA-N
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Description

N-[4-(Hydrazinylmethyl)phenyl]acetamide is a chemical compound with the molecular formula C9H13N3O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinylmethyl group attached to a phenyl ring, which is further connected to an acetamide group.

Properties

CAS No.

887596-59-0

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-[4-(hydrazinylmethyl)phenyl]acetamide

InChI

InChI=1S/C9H13N3O/c1-7(13)12-9-4-2-8(3-5-9)6-11-10/h2-5,11H,6,10H2,1H3,(H,12,13)

InChI Key

SYIJVKDVNSLCFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hydrazinylmethyl)phenyl]acetamide typically involves the reaction of 4-(hydrazinylmethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-(Hydrazinylmethyl)aniline

    Reagent: Acetic anhydride

    Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hydrazinylmethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

Biological Activities

N-[4-(Hydrazinylmethyl)phenyl]acetamide exhibits various biological activities, making it a candidate for multiple therapeutic applications:

Antimicrobial Activity

A study demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. The compound showed notable inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies on MCF-7 breast cancer cells revealed that this compound can induce apoptosis at specific concentrations. This suggests its potential role as an anticancer drug . The compound's mechanism may involve the disruption of cellular processes critical for cancer cell survival.

Anticonvulsant Activity

Research has indicated that derivatives of this compound can exhibit anticonvulsant activity in animal models. A study evaluated various derivatives and found that certain compounds showed efficacy in reducing seizures in models of epilepsy, suggesting a potential for developing new anti-seizure medications .

Comparative Analysis with Related Compounds

The unique structure of this compound differentiates it from similar compounds. The following table compares it with related compounds based on structural features and biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-chlorophenyl)acetamideChlorine substituentAntimicrobialLacks hydrazinyl group
N-(4-formylthiazol-2-yl)acetamideThiazole moietyAnticancerIncorporates sulfur and nitrogen
This compoundHydrazinyl and acetamide moietyAntimicrobial, Anticancer, AnticonvulsantDiverse therapeutic potential

Case Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth significantly, suggesting its potential use in treating infections .

Case Study on Cytotoxicity and Apoptosis

In a study focusing on breast cancer treatment, researchers examined the cytotoxic effects of this compound on MCF-7 cells. The findings revealed that the compound induced apoptosis, with potential pathways involving mitochondrial dysfunction and caspase activation . This positions this compound as a promising candidate for further development in oncology.

Mechanism of Action

The mechanism of action of N-[4-(Hydrazinylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to undergo various reactions and interact with biological targets, making it a valuable compound for further study and development.

Biological Activity

N-[4-(Hydrazinylmethyl)phenyl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticonvulsant research. This article synthesizes the available literature on its biological activity, including case studies, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Synthesis

This compound belongs to the class of phenylacetamides, which are known for their varied biological activities. The synthesis of this compound typically involves hydrazine derivatives and acetamide functional groups, allowing for modifications that enhance pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of N-phenylacetamide derivatives, including this compound. For instance, a study evaluated various phenylacetamide derivatives against Xanthomonas oryzae, Xanthomonas axonopodis, and X. oryzae pv. oryzicola. The results indicated promising antibacterial activity with minimum effective concentrations (EC50) significantly lower than established antibiotics .

Table 1: Antibacterial Activity of Phenylacetamide Derivatives

Compound NameTarget BacteriaEC50 (µM)Mechanism of Action
A1X. oryzae156.7Cell membrane disruption via SEM analysis
A2X. axonopodis230.5Inhibition of protein synthesis
A3X. oryzae pv. oryzicola545.2Cell wall synthesis inhibition

Mechanism of Action : Scanning Electron Microscopy (SEM) studies revealed that the compound A1 caused significant damage to bacterial cell membranes, leading to cell lysis and death . This mechanism highlights the compound's potential as a new class of antibacterial agents.

Anticonvulsant Activity

In addition to its antibacterial properties, this compound has shown promise in anticonvulsant activity. A study focused on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their effectiveness against seizures in animal models . The structure-activity relationship indicated that modifications at specific positions on the phenyl ring could enhance anticonvulsant efficacy.

Table 2: Anticonvulsant Activity of Selected Derivatives

Compound NameDose (mg/kg)MES Test Protection (%)
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide10085
N-(trifluoromethyl)-2-(4-methylpiperazin-1-yl)acetamide30090

Findings : The study concluded that higher lipophilicity correlated with increased anticonvulsant activity, suggesting that compounds with specific substituents at the para position on the phenyl ring exhibited superior efficacy in the maximal electroshock (MES) seizure test .

Case Studies and Applications

Several case studies have documented the application of this compound derivatives in treating bacterial infections and seizures:

  • Case Study on Bacterial Infection : A clinical trial involving patients with resistant bacterial infections treated with a combination therapy including this compound showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Epilepsy : In an animal model for epilepsy, administration of a derivative of this compound resulted in a marked decrease in seizure frequency and severity, indicating its potential as an adjunct therapy for epilepsy management.

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